molecular formula C13H11Br2NO2S B15241579 Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate

Cat. No.: B15241579
M. Wt: 405.11 g/mol
InChI Key: OEDILAZTCNEVAH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the thiazole ring is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the aromatic system. Common nucleophiles and conditions include:

Nucleophile Reagents/Conditions Product Key Features
AminesPrimary/secondary amines, DMF, 80–100°C2-Amino-4-(3-bromobenzyl)thiazole-5-carboxylateForms bioactive derivatives; used in medicinal chemistry.
ThiolsKSH, ethanol, reflux2-Mercapto-4-(3-bromobenzyl)thiazole-5-carboxylateEnhances antioxidant properties.
AlkoxidesNaOR (R = Me, Et), THF, RT2-Alkoxy-4-(3-bromobenzyl)thiazole-5-carboxylateModifies solubility for formulation studies .

The 3-bromobenzyl group at position 4 is less reactive toward substitution due to steric hindrance and electronic stabilization.

Cross-Coupling Reactions

The bromine atoms enable participation in palladium-catalyzed cross-coupling reactions, expanding molecular complexity:

Reaction Type Catalyst/Reagents Product Application
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃2-Aryl-4-(3-bromobenzyl)thiazole-5-carboxylateGenerates biaryl structures for drug discovery .
Heck couplingPd(OAc)₂, alkene, NEt₃Alkenyl-substituted thiazole derivativesUsed in materials science and agrochemical synthesis.

These reactions typically proceed in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–120°C).

Oxidation and Reduction Reactions

The thiazole ring and ester group undergo redox transformations:

Oxidation

  • Sulfur oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, altering electronic properties.

  • Ester oxidation : Rare under standard conditions but feasible with strong oxidizers like KMnO₄ in acidic media, producing carboxylic acids.

Reduction

  • Ester reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, yielding 5-(hydroxymethyl)thiazole derivatives .

  • Bromine reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine atoms, though regioselectivity depends on substituent effects.

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Utility
Acidic hydrolysisHCl, H₂O/EtOH, reflux2-Bromo-4-(3-bromobenzyl)thiazole-5-carboxylic acidPrecursor for amide coupling or salt formation.
Basic hydrolysisNaOH, H₂O/EtOH, refluxSodium/potassium carboxylate saltsImproves water solubility for biological assays .

Cyclocondensation and Heterocycle Formation

The ester and bromine groups facilitate cyclization with bifunctional nucleophiles:

Reagent Conditions Product Biological Relevance
Hydrazine hydrateEtOH, refluxThiazolo[5,4-d]pyridazine derivativesAntimicrobial and anticancer scaffolds .
ThioureaDMF, 120°CFused thiazolo-thiazine systemsExplored as kinase inhibitors .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11Br2NO2S

Molecular Weight

405.11 g/mol

IUPAC Name

ethyl 2-bromo-4-[(3-bromophenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H11Br2NO2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3

InChI Key

OEDILAZTCNEVAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)Br

Origin of Product

United States

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